2-(4-Fluorophenyl)pyrimidine-5-carboxamide
Overview
Description
2-(4-Fluorophenyl)pyrimidine-5-carboxamide is a derivative of pyrimidine, an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves numerous methods . For instance, one study described the synthesis of a related compound, ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA6), which yielded an off-white solid .Molecular Structure Analysis
Pyrimidines, including this compound, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of a related compound, 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been determined, showing weak but significant interactions like C–H···O, C–H···F and π – π involved in the stability of the structure .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For instance, one study showed that the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy compared to 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1 H-imidazole (SB 203580) .Mechanism of Action
While the specific mechanism of action for 2-(4-Fluorophenyl)pyrimidine-5-carboxamide is not explicitly mentioned in the search results, it’s known that pyrimidines exhibit their effects through various mechanisms. For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
The future directions for research on 2-(4-Fluorophenyl)pyrimidine-5-carboxamide and related compounds could involve further exploration of their pharmacological effects and the development of new pyrimidines as anti-inflammatory agents . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is also a potential area of future research .
properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-3-1-7(2-4-9)11-14-5-8(6-15-11)10(13)16/h1-6H,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBRSWBMROFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662746 | |
Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
960198-55-4 | |
Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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